

An In-depth Technical Guide to CP-66713 (CAS Number: 91896-57-0)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-66713 is a synthetic compound identified as a modulator of purinergic signaling. This technical guide provides a comprehensive overview of its known biological activities, focusing on its role as an adenosine A2A receptor antagonist. While initial reports suggested a broader mechanism, including adenosine A1 receptor potentiation and phosphodiesterase inhibition, the predominant and most consistently reported activity is its antagonism at the A2A receptor. This document summarizes the available, albeit limited, technical data on **CP-66713**, outlines general experimental protocols relevant to its study, and visualizes the key signaling pathways involved. Due to the scarcity of publicly available quantitative data, this guide also highlights areas where further research is critically needed to fully characterize this compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of **CP-66713** is presented in Table 1. This information is crucial for its proper handling, storage, and use in experimental settings.



Property	Value
CAS Number	91896-57-0
Molecular Formula	C15H10CIN5
Molecular Weight	295.72 g/mol
IUPAC Name	6-(4-chlorophenyl)-3-phenyl-[1][2]triazolo[4,3-b]pyridazine
Canonical SMILES	C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(= C4)Cl)N=C3N
Physical Description	Solid powder
Solubility	Soluble in DMSO

Table 1: Chemical and Physical Data for CP-66713.

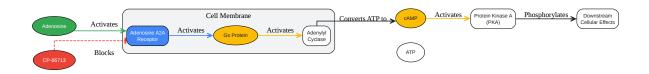
Mechanism of Action Primary Activity: Adenosine A2A Receptor Antagonism

The principal mechanism of action of **CP-66713** is the antagonism of the adenosine A2A receptor, a G-protein coupled receptor (GPCR). Adenosine, an endogenous purine nucleoside, plays a critical role in various physiological processes by activating four receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor is predominantly coupled to the Gs alpha subunit of the G protein complex.

Activation of the A2A receptor by adenosine initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, a ubiquitous second messenger, in turn activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, modulating cellular function.

By acting as an antagonist, **CP-66713** binds to the A2A receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous adenosine, thereby inhibiting the downstream signaling pathway and preventing the rise in intracellular cAMP levels.





Click to download full resolution via product page

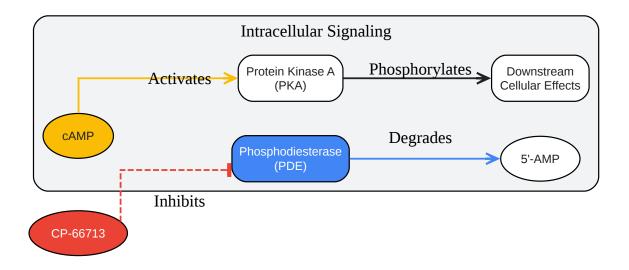
Figure 1. Adenosine A2A Receptor Signaling Pathway and the Antagonistic Action of **CP-66713**.

Other Reported Activities

Early descriptions of **CP-66713** suggested a more complex pharmacological profile, including potentiation of adenosine A1 receptors and inhibition of phosphodiesterase (PDE).

- Adenosine A1 Receptor Potentiation: This activity implies that CP-66713 might enhance the signaling of the A1 receptor in response to adenosine. A1 receptors are typically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. However, robust and recent evidence to support this mechanism for CP-66713 is lacking in the public domain.
- Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, cAMP and cGMP. By inhibiting PDEs, the intracellular concentrations of these second messengers are increased, leading to prolonged signaling. While CP-66713 has been anecdotally reported to possess PDE inhibitory activity, specific details regarding the targeted PDE isoforms and the potency of inhibition are not available. This makes it difficult to assess the contribution of this mechanism to its overall pharmacological effect.





Click to download full resolution via product page

Figure 2. General Phosphodiesterase (PDE) Signaling Pathway and the Putative Inhibitory Action of **CP-66713**.

Quantitative Biological Data

A thorough search of publicly available scientific literature, patents, and chemical supplier databases did not yield specific quantitative biological data for **CP-66713**, such as Ki (binding affinity) or IC50 (half-maximal inhibitory concentration) values for its interaction with the adenosine A2A receptor or any phosphodiesterase isoforms. This lack of data represents a significant gap in the understanding of the compound's potency and selectivity. The tables below are provided as templates for when such data becomes available.

Table 2: Adenosine A2A Receptor Binding Affinity and Functional Activity of **CP-66713** (Data Not Available).



Assay Type	Species	Cell Line/Tiss ue	Radioliga nd/Agoni st	Paramete r	Value	Referenc e
Radioliga nd Binding	Human	Recombi nant	[³H]- ZM24138 5	Ki	N/A	-
Radioligan d Binding	Rat	Striatal Membrane s	[³ H]- CGS21680	Ki	N/A	-

| cAMP Accumulation | Human | Recombinant | NECA | IC50 | N/A | - |

Table 3: Phosphodiesterase Inhibitory Activity of CP-66713 (Data Not Available).

PDE Isoform	Species	Assay Type	Substrate	Paramete r	Value	Referenc e
PDE1	Human	Biochemi cal	cAMP/cG MP	IC50	N/A	-
PDE2	Human	Biochemic al	cAMP/cGM P	IC50	N/A	-
PDE3	Human	Biochemic al	cAMP/cGM P	IC50	N/A	-
PDE4	Human	Biochemic al	сАМР	IC50	N/A	-

| PDE5 | Human | Biochemical | cGMP | IC50 | N/A | - |

Experimental Protocols

Detailed experimental protocols specifically utilizing **CP-66713** are not readily available in the public domain. However, based on its primary mechanism of action as an adenosine A2A receptor antagonist, standard pharmacological assays can be employed for its characterization. Below are general methodologies for key experiments.



Radioligand Binding Assay for Adenosine A2A Receptor

This assay is used to determine the binding affinity (Ki) of CP-66713 for the A2A receptor.

Objective: To measure the displacement of a known high-affinity radiolabeled antagonist by **CP-66713**.

Materials:

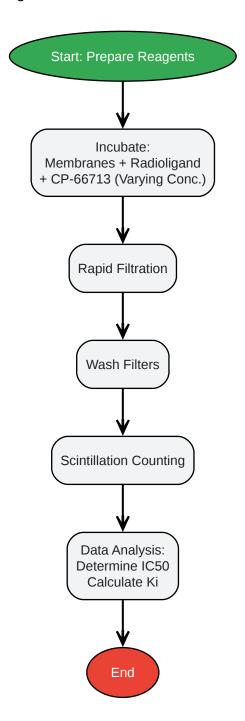
- Cell membranes expressing the human or rat adenosine A2A receptor (e.g., from HEK293 cells or rat striatum).
- Radiolabeled A2A receptor antagonist (e.g., [3H]-ZM241385 or [3H]-SCH 58261).
- CP-66713 at various concentrations.
- Non-specific binding control (e.g., a high concentration of a known A2A agonist like NECA or antagonist like ZM241385).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
- · Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate the cell membranes with the radioligand and varying concentrations of CP-66713.
- Allow the binding to reach equilibrium.
- Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the concentration of CP-66713 that inhibits 50% of the specific binding of the radioligand (IC50).



• Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



Click to download full resolution via product page

Figure 3. General Workflow for a Radioligand Binding Assay.

cAMP Accumulation Assay



This functional assay measures the ability of **CP-66713** to antagonize the agonist-induced increase in intracellular cAMP.

Objective: To determine the functional potency (IC50) of **CP-66713** as an A2A receptor antagonist.

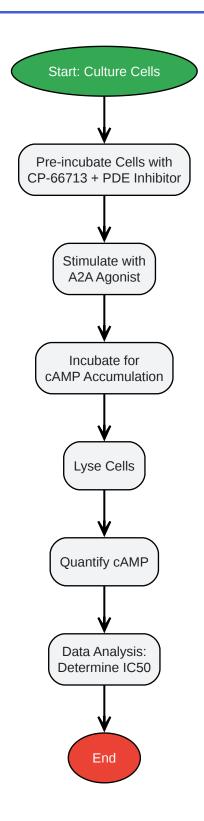
Materials:

- Whole cells expressing the adenosine A2A receptor (e.g., CHO or HEK293 cells).
- A2A receptor agonist (e.g., NECA or CGS 21680).
- CP-66713 at various concentrations.
- A phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
- Cell lysis buffer.
- cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

- Pre-incubate the cells with varying concentrations of CP-66713 in the presence of a PDE inhibitor.
- Stimulate the cells with a fixed concentration of an A2A receptor agonist (typically at its EC80 concentration).
- Incubate for a defined period to allow for cAMP accumulation.
- Lyse the cells to release intracellular cAMP.
- Quantify the cAMP concentration in the cell lysates using a suitable detection method.
- Plot the inhibition of agonist-induced cAMP accumulation against the concentration of CP-66713 to determine the IC50 value.





Click to download full resolution via product page

Figure 4. General Workflow for a cAMP Accumulation Assay.

Discussion and Future Directions



CP-66713 is a compound with a primary, documented role as an adenosine A2A receptor antagonist. This mechanism of action places it in a class of compounds with potential therapeutic applications in a range of disorders, including neurodegenerative diseases (such as Parkinson's disease), inflammation, and cancer immunotherapy. However, the lack of publicly available, detailed quantitative data on its potency, selectivity, and pharmacokinetic profile severely limits its current utility and the ability to fully assess its therapeutic potential.

The conflicting early reports of A1 receptor potentiation and PDE inhibition also warrant further investigation. Should these activities be confirmed, a comprehensive profiling of **CP-66713** against a panel of adenosine receptor subtypes and PDE isoforms would be necessary to understand its selectivity and potential for off-target effects.

For researchers interested in utilizing **CP-66713**, it is imperative to first perform in-house characterization to determine its potency and selectivity in the specific assay systems being used. The experimental protocols outlined in this guide provide a starting point for such a characterization.

Conclusion

CP-66713 (CAS 91896-57-0) is an adenosine A2A receptor antagonist. While its potential is suggested by its mechanism of action, a significant gap in publicly available quantitative data hinders a thorough evaluation. This technical guide has summarized the current knowledge and provided a framework for its further investigation. Future research should focus on obtaining robust quantitative data on its interaction with adenosine receptors and phosphodiesterases to fully elucidate its pharmacological profile and potential as a research tool or therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. In vitro pharmacology of cryptophycin 52 (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. patents.justia.com [patents.justia.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to CP-66713 (CAS Number: 91896-57-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130919#cp-66713-cas-number-91896-57-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com